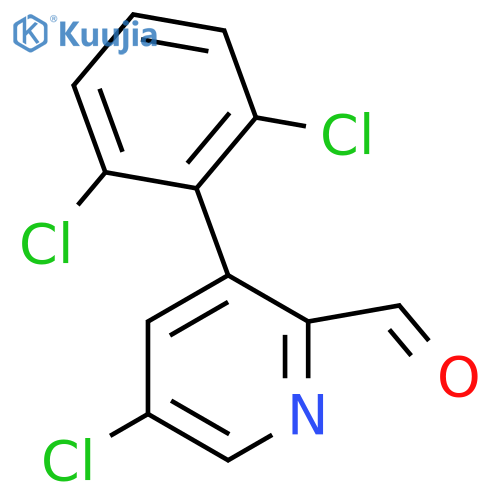Cas no 1361722-38-4 (5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde)

1361722-38-4 structure
商品名:5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde
CAS番号:1361722-38-4
MF:C12H6Cl3NO
メガワット:286.541140079498
CID:4927091
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde
-
- インチ: 1S/C12H6Cl3NO/c13-7-4-8(11(6-17)16-5-7)12-9(14)2-1-3-10(12)15/h1-6H
- InChIKey: TUYYQFMYXAGKHL-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1=CC(=CN=C1C=O)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 267
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 30
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023753-250mg |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 250mg |
$741.20 | 2022-04-03 | |
| Alichem | A023023753-500mg |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 500mg |
$960.40 | 2022-04-03 | |
| Alichem | A023023753-1g |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde |
1361722-38-4 | 97% | 1g |
$1,797.60 | 2022-04-03 |
5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
1361722-38-4 (5-Chloro-3-(2,6-dichlorophenyl)picolinaldehyde) 関連製品
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
